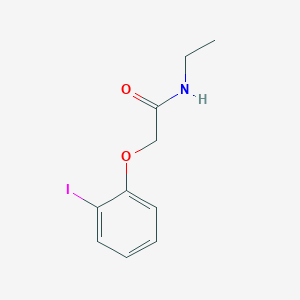

N-ethyl-2-(2-iodophenoxy)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-(2-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYGHEMFBLXTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-iodophenoxy)acetamide typically involves the reaction of 2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(2-iodophenoxy)acetate is then subjected to amidation using ethylamine to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-iodophenoxy)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve heating in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted phenoxyacetamides.

Oxidation: Products include oxidized derivatives like phenoxyacetic acids.

Reduction: Reduced derivatives such as phenoxyethanamines.

Scientific Research Applications

N-ethyl-2-(2-iodophenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-iodophenoxy)acetamide involves its interaction with specific molecular targets. The iodine atom and phenoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related acetamides include:

- Substituents on the acetamide nitrogen: Ethyl (N-ethyl) vs. morpholinoethyl (), bicyclic systems (), or phenethyl ().

- Phenoxy ring substituents: Iodo (2-iodophenoxy) vs. chloro, bromo, or methoxy groups ().

Table 1: Structural and Physicochemical Comparisons

*Estimated properties based on analogs.

Physicochemical and Spectroscopic Properties

- Iodine’s electronic effects: The iodine atom in the 2-position induces distinct NMR shifts (e.g., downfield ¹H and ¹³C signals in iodophenoxy derivatives) compared to lighter halogens .

- Solubility and stability : Iodo derivatives may exhibit lower aqueous solubility than chloro or methoxy analogs, impacting formulation strategies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(2-iodophenoxy)acetamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route includes:

Step 1: React 2-iodophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(2-iodophenoxy)acetyl chloride.

Step 2: Treat the intermediate with ethylamine in anhydrous dichloromethane under nitrogen to yield the final acetamide.

Key Considerations:

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms. The iodine atom’s high electron density aids in phasing .

- Validation: Check for R-factor convergence (< 5%) and verify hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What preliminary assays assess the compound’s bioactivity?

Methodological Answer:

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (concentration range: 1–100 µg/mL).

- Cytotoxicity: Perform MTT assays on HEK-293 cells to determine IC₅₀ values.

- Enzyme Inhibition: Test against cyclooxygenase (COX-1/COX-2) using fluorometric assays. Compare with known inhibitors (e.g., ibuprofen) .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Use DFT (B3LYP/6-31G*) to calculate Mulliken charges. The iodine atom’s inductive (-I) effect reduces electron density on the phenoxy ring, altering nucleophilic aromatic substitution kinetics .

- Experimental Validation: Perform Suzuki-Miyaura coupling with phenylboronic acid. The iodine acts as a leaving group, enabling C–C bond formation. Monitor reaction via H NMR for biphenyl product .

Q. How to resolve contradictions in reported bioactivity across structurally similar acetamides?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values from PubChem datasets (e.g., trichlorophenoxy vs. iodophenoxy derivatives). Adjust for assay variability (e.g., cell line differences).

- Structure-Activity Relationship (SAR): Use CoMFA or molecular docking (AutoDock Vina) to correlate iodine’s van der Waals radius with target binding (e.g., COX-2 active site) .

- In Vivo Validation: Address discrepancies using a murine inflammation model (e.g., carrageenan-induced paw edema) .

Q. What strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) via regioselective oxidation. Measure logP via shake-flask method.

- Metabolic Stability: Incubate with liver microsomes (human/rat). Identify major metabolites via LC-MS/MS.

- Prodrug Design: Mask the amide as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for this compound derivatives?

Methodological Answer:

- Variable Substituents: Synthesize analogs with halogens (Cl, Br), alkyl chains, or methoxy groups at the para-position.

- High-Throughput Screening: Use 96-well plates for parallel bioactivity testing.

- Multivariate Analysis: Apply PCA to cluster compounds based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Q. What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

- Purity: Use HPLC-DAD (C18 column, acetonitrile/water) with >95% purity threshold.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via:

- Thermogravimetric Analysis (TGA) for decomposition thresholds.

- XPRD to detect crystallinity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.